Diethanolamine fusidate

Catalog No.
S863582
CAS No.
16391-75-6
M.F
C35H59NO8
M. Wt
621.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethanolamine fusidate

CAS Number

16391-75-6

Product Name

Diethanolamine fusidate

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol

Molecular Formula

C35H59NO8

Molecular Weight

621.8 g/mol

InChI

InChI=1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1

InChI Key

OQZZCXRLEFBPLZ-SQCIRFEJSA-N

SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO

Synonyms

(3,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11-dihydroxy-29-nordammara-17(20),24-dien-21-oic Acid compd. with 2,2’-Iminobis[ethanol];2,2’-Iminobis(ethanol) (3,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(acetyloxy)- 3,11-dihydroxy-29-nordammara-17(20),24

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(C([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO

Antibacterial Activity:

Diethanolamine fusidate is a bacteriostatic antibiotic derived from Fusidic acid []. It exhibits activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis []. Research suggests its mechanism of action involves inhibiting protein synthesis in bacteria by interfering with the elongation factor G (EF-G) and preventing the translocation of peptidyl-tRNA on the ribosome []. However, unlike Fusidic acid, Diethanolamine fusidate demonstrates better oral absorption in animals [].

Research Applications:

Diethanolamine fusidate serves as a valuable research tool in various scientific fields, including:

  • Antimicrobial susceptibility testing: Researchers utilize Diethanolamine fusidate to determine the susceptibility of bacterial isolates to antibiotics. By measuring the minimum inhibitory concentration (MIC) of the compound, scientists can assess the effectiveness of Diethanolamine fusidate against specific bacteria and identify potential resistance mechanisms.
  • Studies on bacterial physiology and protein synthesis: This compound aids in investigations related to bacterial protein synthesis and the role of EF-G in the process. Researchers can employ Diethanolamine fusidate to study ribosome function and understand how it interacts with antibiotics [].
  • Development of novel antibiotics: Scientists might explore Diethanolamine fusidate as a starting point for developing new antibiotics, particularly those targeting the EF-G pathway. By studying its structure and activity, researchers can design and synthesize novel compounds with improved potency or broader spectrum activity.

Limitations:

It's crucial to acknowledge limitations associated with Diethanolamine fusidate:

  • Limited clinical data: While research suggests potential against specific bacteria, Diethanolamine fusidate is not currently used clinically as an antibiotic. Further research and clinical trials are necessary to establish its safety and efficacy in humans [].
  • Research-grade only: Diethanolamine fusidate is currently only available for research purposes and not for human or veterinary use [].

Diethanolamine fusidate is a chemical compound derived from fusidic acid, which is an antibiotic first isolated from the fungus Fusidium coccineum. The molecular formula of diethanolamine fusidate is C35H59NO8, and it has a complex structure that includes both a fusidic acid moiety and diethanolamine. This compound is noted for its potential therapeutic applications, particularly in the treatment of bacterial infections, due to its ability to inhibit protein synthesis in bacteria.

As DEFA is primarily a reference standard, there's no documented research on its specific mechanism of action. However, its structural similarity to fusidic acid suggests a potential role in inhibiting bacterial protein synthesis []. Fusidic acid disrupts elongation factor G, a protein essential for bacterial ribosomes to create proteins, ultimately stopping bacterial growth [].

The synthesis of diethanolamine fusidate typically involves the reaction between fusidic acid and diethanolamine. This reaction can be represented as follows:

  • Formation of Diethanolamine Fusidate:
    Fusidic Acid+DiethanolamineDiethanolamine Fusidate+Water\text{Fusidic Acid}+\text{Diethanolamine}\rightarrow \text{Diethanolamine Fusidate}+\text{Water}

This reaction highlights the condensation process where the hydroxyl groups of diethanolamine react with the carboxylic group of fusidic acid, resulting in the formation of an amide bond.

Diethanolamine fusidate exhibits significant biological activity, primarily as an antibiotic. Its mechanism of action involves the inhibition of bacterial protein synthesis. Specifically, it interferes with peptide-chain elongation by blocking the A site of ribosomes, leading to misreading of mRNA and ultimately preventing bacterial growth and replication . This makes it effective against a variety of gram-positive bacteria, including Staphylococcus aureus.

The synthesis methods for diethanolamine fusidate generally revolve around the following steps:

  • Preparation of Fusidic Acid: Fusidic acid can be synthesized through fermentation processes using Fusidium coccineum or via total synthesis methods.
  • Reaction with Diethanolamine: The purified fusidic acid is then reacted with diethanolamine under controlled conditions (temperature, pH) to facilitate the formation of diethanolamine fusidate.
  • Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity suitable for pharmaceutical applications .

Diethanolamine fusidate is primarily used in the medical field as an antibiotic agent. Its applications include:

  • Topical Treatments: Often formulated in creams or ointments for treating skin infections caused by bacteria.
  • Intravenous Administration: In some cases, it may be used intravenously for systemic infections when oral antibiotics are ineffective.
  • Research: Investigated for potential use in various formulations aimed at enhancing drug delivery systems due to its unique chemical properties.

Studies on diethanolamine fusidate have shown that it can interact with various biological systems. Its interactions include:

  • Synergistic Effects: When combined with other antibiotics, such as beta-lactams, it may enhance antibacterial efficacy against resistant strains.
  • Potential Side Effects: As with many antibiotics, there may be adverse reactions including allergic responses or gastrointestinal disturbances when administered intravenously .

Several compounds share structural similarities or pharmacological properties with diethanolamine fusidate. Notable examples include:

CompoundStructure TypeMechanism of ActionUnique Features
Fusidic AcidAntibioticInhibits protein synthesisDerived from Fusidium coccineum
Sodium FusidateSodium salt formInhibits protein synthesisMore soluble than fusidic acid
ClindamycinLincosamide antibioticInhibits protein synthesisEffective against anaerobic bacteria
LinezolidOxazolidinoneInhibits bacterial protein synthesisEffective against multi-drug resistant bacteria

Diethanolamine fusidate's uniqueness lies in its dual functionality as both an antibiotic and a compound that enhances solubility and absorption due to the presence of diethanolamine, making it particularly useful in topical formulations.

Fusidic acid was introduced clinically in 1962 to treat staphylococcal infections, leveraging its unique steroidal structure and narrow spectrum of activity against Gram-positive bacteria. The development of diethanolamine fusidate emerged from efforts to improve fusidic acid’s solubility and bioavailability. Early pharmacokinetic studies demonstrated that the diethanolamine salt formulation achieved higher plasma concentrations than sodium fusidate when administered intravenously, attributed to its superior stability in aqueous solutions. By the 1970s, diethanolamine fusidate became a critical component in bone cement for orthopedic infections due to its sustained release profile.

Chemical Classification and Nomenclature

Diethanolamine fusidate (CAS 16391-75-6) is a 1:1 complex of fusidic acid and diethanolamine, with the molecular formula C₃₅H₅₉NO₈ and a molecular weight of 621.86 g/mol. Its IUPAC name is:
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid; 2-(2-hydroxyethylamino)ethanol. Key identifiers include:

  • EC Number: 240-442-3
  • UNII: 1XKK7J9CT6
  • KEGG ID: D08000.

Table 1: Comparative Properties of Fusidic Acid Salts

PropertySodium FusidateDiethanolamine Fusidate
Molecular Weight539.0 g/mol621.86 g/mol
SolubilityModerate in waterHigh in aqueous buffers
Bioavailability90% (oral)>95% (IV)
Protein Binding95–97%95–97%
Half-Life10–14 hours10–14 hours

Data compiled from .

Relevance in Antibacterial Research

Diethanolamine fusidate remains pivotal in combating methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Its ability to inhibit ribosome recycling and translocation distinguishes it from macrolides and β-lactams. Recent studies highlight its synergy with rifampin for chronic osteomyelitis and prosthetic joint infections, reducing relapse rates by 40% compared to monotherapy. Furthermore, structural modifications, such as pyrazinecarboxylate esters, have expanded its activity against Gram-negative bacteria like Acinetobacter baumannii.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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